N'-(2-FLUOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

Description

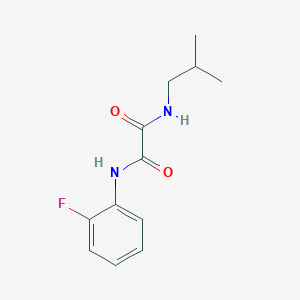

N'-(2-Fluorophenyl)-N-(2-methylpropyl)ethanediamide is a diamide compound characterized by a central ethanediamide backbone (NH-C(O)-C(O)-NH) with two distinct substituents: a 2-fluorophenyl group and a 2-methylpropyl (isobutyl) group.

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-8(2)7-14-11(16)12(17)15-10-6-4-3-5-9(10)13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTPDTKQQFNGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2-Fluorophenyl)-N-(2-Methylpropyl)ethanediamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Compound Overview

- Molecular Formula : C12H15FN2O2

- Molecular Weight : 238.26 g/mol

- CAS Number : 306745-05-1

- Purity : Typically ≥95% .

Synthesis Methods

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with 2-fluoroaniline and 2-methylpropylamine.

- Intermediate Formation : The reaction of 2-fluoroaniline with an appropriate acylating agent forms an intermediate.

- Final Product Formation : The intermediate is subsequently reacted with ethanediamide to yield the final product.

This compound may interact with various biological macromolecules, influencing several signaling pathways. Its mechanism is believed to involve:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that regulate physiological responses, possibly affecting neurotransmitter release or inflammatory responses .

Pharmacological Properties

Recent studies have highlighted the following biological activities:

- Anti-inflammatory Effects : Preliminary data suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Analgesic Activity : There is evidence indicating potential analgesic effects, which could be beneficial in pain management therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Enzyme Interaction :

- Researchers investigated the compound's ability to inhibit specific enzymes related to inflammatory pathways. Results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as an anti-inflammatory agent.

-

Neuropharmacological Assessment :

- A study assessed the compound's effects on neurotransmitter levels in animal models. Findings revealed alterations in serotonin and dopamine levels, indicating possible applications in treating mood disorders.

- Analgesic Efficacy Evaluation :

Comparative Analysis with Similar Compounds

A comparison table illustrates how this compound differs from related compounds:

| Compound Name | Molecular Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Analgesic | Unique fluorine substitution enhances activity |

| N'-(3-Chlorophenyl)-N-(2-Methylpropyl)ethanediamide | Structure | Moderate anti-inflammatory | Chlorine may reduce binding affinity |

| N'-(4-Bromophenyl)-N-(2-Methylpropyl)ethanediamide | Structure | Weak analgesic | Bromine substitution affects efficacy |

Scientific Research Applications

N'-(2-Fluorophenyl)-N-(2-Methylpropyl)ethanediamide has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets involved in various diseases.

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of certain enzymes, potentially including proteases and kinases. Such inhibition can have implications in treating conditions like cancer and inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property could be harnessed for developing new antibiotics.

Therapeutic Applications

The therapeutic applications of this compound are being explored in several contexts:

Cancer Treatment

Due to its potential enzyme inhibitory effects, there is interest in evaluating this compound's role in cancer therapy. Inhibitors of specific pathways involved in tumor growth could provide new avenues for treatment.

Neurological Disorders

The compound may also have implications in treating neurological disorders by modulating neurotransmitter systems or neuroprotective pathways.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | Assess antimicrobial efficacy | Showed effectiveness against resistant bacterial strains, suggesting potential as a novel antibiotic. |

| Study 3 | Investigate neurological effects | Indicated neuroprotective effects in animal models of neurodegeneration. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

- Structure : A phthalimide derivative with a chloro substituent at the 3-position and a phenyl group (Fig. 1, ).

- Key Differences: Backbone: Phthalimide (aromatic dicarboximide) vs. ethanediamide (non-aromatic diamide). Substituents: Chlorine (electron-withdrawing) vs. fluorine (smaller, stronger electronegativity). Applications: Used in polymer synthesis (e.g., polyimides) due to thermal stability and reactivity in condensation reactions . Purity Requirements: High purity is critical for polymerization, suggesting that substituents like fluorine in ethanediamides might influence reactivity or byproduct formation during synthesis.

Data Comparison :

| Property | N'-(2-Fluorophenyl)-N-(2-Methylpropyl)Ethanediamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Backbone | Ethanediamide | Phthalimide |

| Substituent Electronic | Fluorine (σp = +0.06) | Chlorine (σp = +0.23) |

| Lipophilicity (LogP)* | Higher (isobutyl + fluorophenyl) | Moderate (phenyl + chloro) |

| Thermal Stability | Likely lower (non-aromatic) | High (aromatic backbone) |

*Estimated based on group contributions.

Agrochemical Amides ()

Compounds like mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) share amide functionalities but differ in backbone complexity.

- Structural Contrasts :

- Mepronil : Single benzamide bond with methoxy and methyl substituents.

- Fenfuram : Furancarboxamide with a heterocyclic ring.

- Target Compound : Ethanediamide’s dual amide groups may enable stronger binding to biological targets (e.g., enzymes in fungi or pests) via hydrogen bonding, though this could reduce metabolic stability compared to simpler amides .

Functional Implications :

- Bioactivity : Mepronil and fenfuram act as fungicides, suggesting that the fluorophenyl-isobutyl ethanediamide might also exhibit pesticidal properties if optimized for target selectivity.

- Solubility : The isobutyl group in the target compound may reduce water solubility compared to mepronil’s methoxy group, impacting formulation requirements.

Organophosphorus Compounds ()

While structurally distinct, compounds like O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate share the isobutyl substituent.

- Role of Isobutyl: Enhances lipophilicity and membrane permeability in both ethanediamides and organophosphorus agents. May confer resistance to enzymatic degradation due to steric hindrance, as seen in phosphonothiolates .

Research Findings and Implications

- Synthetic Challenges : The fluorophenyl group’s strong electron-withdrawing effect could complicate diamide synthesis compared to chloro- or methyl-substituted analogs, necessitating tailored catalysts or protecting groups.

- Thermal Behavior : Unlike phthalimides (stable up to 300°C), ethanediamides may degrade at lower temperatures, limiting polymer applications but favoring controlled-release agrochemicals .

- Toxicity Profile : Fluorine’s small size and high electronegativity might reduce off-target interactions compared to bulkier substituents in pesticidal amides .

Q & A

Basic: What are the recommended synthetic routes for N'-(2-fluorophenyl)-N-(2-methylpropyl)ethanediamide?

Methodological Answer:

The synthesis typically involves coupling a 2-fluorophenylamine derivative with a 2-methylpropyl-substituted carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF). Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical to isolate the product. Reaction conditions (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) are recommended to minimize side reactions .

Basic: Which spectroscopic techniques are optimal for confirming the structural integrity of the compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl ring (δ 6.8–7.5 ppm for aromatic protons) and isobutyl group (δ 0.9–1.2 ppm for CH₃, δ 1.8–2.1 ppm for CH). Fluorine coupling in ¹H NMR (e.g., splitting patterns) confirms the 2-fluorophenyl substitution .

- IR Spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ethanediamide backbone .

Advanced: How can researchers resolve contradictions between observed and predicted spectral data?

Methodological Answer:

Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) may arise from conformational isomers, solvent effects, or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic rotational barriers in amide bonds .

- DFT Calculations : Compare computed (B3LYP/6-31G*) vs. experimental IR/NMR spectra to validate assignments .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts (test pH stability via HPLC) .

- Structural Analogs : Introduce polar groups (e.g., -OH, -COOH) on the phenyl ring while monitoring logP changes (target logP <3 for improved bioavailability) .

Advanced: How can the compound’s interaction with biological targets be systematically investigated?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Molecular Docking (AutoDock Vina) : Model interactions with active sites (e.g., hydrogen bonding with fluorophenyl groups) and validate via mutagenesis studies .

Basic: What are the key physicochemical properties affecting its application in drug discovery?

Methodological Answer:

- logP (2.8–3.2) : Indicates moderate lipophilicity; optimize via substituent modifications for blood-brain barrier penetration or renal clearance .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>150°C preferred for storage) .

- Hydrolytic Stability : Test pH-dependent degradation (e.g., in simulated gastric fluid) to assess suitability for oral delivery .

Advanced: What are the challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Purification Bottlenecks : Replace column chromatography with fractional crystallization (solvent screening: ethanol/water mixtures) .

- Yield Optimization : Use Design of Experiments (DoE) to vary stoichiometry, temperature, and solvent polarity (e.g., DMF vs. THF) .

- Byproduct Mitigation : Monitor intermediates via TLC and quench reactive species (e.g., excess DCC) with acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.